molecular formula C22H21N3OS B2735060 4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893991-24-7

4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

カタログ番号: B2735060
CAS番号: 893991-24-7
分子量: 375.49
InChIキー: YMOQIEUBNOIBRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for laboratory investigation purposes. Its structure incorporates an imidazo[2,1-b]thiazole core, a privileged scaffold recognized for its versatile interactions with biological targets and its presence in compounds with diverse bioactivities . While the specific profile of this analog is under investigation, derivatives of the imidazo[2,1-b]thiazole class have been identified as key structures in patented pharmaceutical compounds, particularly those targeting cardiovascular diseases, modulating endothelial function, and influencing nitric oxide synthase (NOS) gene expression . Furthermore, this scaffold is established in oncology research; for instance, related compounds built on an imidazo[2,1-b]thiazole framework, such as the known inhibitor AC220, have been developed as uniquely potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitors for research in acute myeloid leukemia (AML) . The molecular architecture of this compound, which combines the imidazothiazole unit with a benzamide linkage, is also structurally analogous to classes of molecules investigated as selective negative allosteric modulators for ion channels such as the Zinc-Activated Channel (ZAC), suggesting potential utility in neuropharmacological studies . This product is intended for research applications only, including target validation, mechanism-of-action studies, and hit-to-lead optimization campaigns. Applications: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

特性

IUPAC Name

4-tert-butyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-22(2,3)17-8-4-16(5-9-17)20(26)23-18-10-6-15(7-11-18)19-14-25-12-13-27-21(25)24-19/h4-14H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOQIEUBNOIBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound that belongs to the imidazo[2,1-b]thiazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C20H23N5OS. The compound features a tert-butyl group and an imidazo[2,1-b]thiazole moiety, which are significant for its biological activity.

Biological Activity Overview

Research has shown that compounds with imidazo[2,1-b]thiazole scaffolds exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This section summarizes key findings related to the biological activity of this compound.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis (Mtb). The compound demonstrated significant inhibitory activity with an IC50 value of approximately 7.05 μM against Mtb H37Ra. Notably, it showed selectivity against Mtb without affecting non-tuberculous mycobacteria (NTM), suggesting its potential as a targeted therapeutic agent for tuberculosis treatment .

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have also been investigated for their anticancer properties. In vitro studies indicated that the compound can induce apoptosis in cancer cell lines by inhibiting specific kinases involved in cell proliferation. For instance, it has been shown to inhibit BCR-ABL tyrosine kinase activity, which is crucial in certain types of leukemia .

The mechanism by which this compound exerts its biological effects involves interaction with key enzymes and receptors:

  • Inhibition of Kinases : The compound inhibits BCR-ABL kinase activity, leading to reduced phosphorylation and subsequent signaling pathways that promote cell survival and proliferation .
  • Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between the compound and target proteins such as Pantothenate synthetase in Mtb. These interactions suggest a stable binding mode that could enhance its efficacy against tuberculosis .

Case Studies

Several case studies have highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives in clinical settings:

  • Tuberculosis Treatment : A clinical evaluation involving patients with drug-resistant tuberculosis showed promising results with imidazo[2,1-b]thiazole derivatives leading to significant bacterial load reduction .
  • Cancer Therapies : In a preclinical trial involving leukemia models, compounds similar to this compound demonstrated improved survival rates when combined with standard chemotherapy regimens .

Data Tables

The following table summarizes key biological activities and corresponding IC50 values for compounds related to the imidazo[2,1-b]thiazole class:

Compound NameBiological ActivityIC50 (μM)Reference
IT10Antitubercular (Mtb)7.05
IT06Antitubercular (Mtb)2.03
4-(tert-butyl)-N-(...)BCR-ABL Kinase InhibitionVaries

科学的研究の応用

The compound has been investigated for various biological activities, particularly in the context of anticancer and antimicrobial properties. The following sections detail these applications.

Anticancer Properties

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer activity. For instance, a series of imidazo[2,1-b]thiazole-coupled compounds were synthesized and evaluated for their efficacy against cancer cell lines. Notably:

  • Anticancer Evaluation : Compounds similar to 4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide have shown promising results against various cancer types, including breast and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Antimicrobial Activity

The imidazo[2,1-b]thiazole moiety has also been linked to antimicrobial properties. Studies have indicated that derivatives can selectively inhibit Mycobacterium tuberculosis with minimal toxicity to human cells:

  • Selectivity Against Mycobacterium tuberculosis : Certain derivatives displayed IC50 values as low as 2.03 μM against M. tuberculosis while showing no significant toxicity towards non-target human cell lines . This suggests a potential for developing targeted therapies for tuberculosis using compounds like this compound.

Case Studies

Several case studies highlight the effectiveness of compounds with similar structures:

  • Study on Anticancer Activity : A study found that imidazo[2,1-b]thiazole derivatives induced apoptosis in cancer cells through mitochondrial pathways .
  • Antimycobacterial Screening : Another investigation showed that specific derivatives exhibited selective inhibition against M. tuberculosis without affecting other mycobacterial strains .

化学反応の分析

Formation of the Imidazo[2,1-b]thiazole Ring

The imidazo[2,1-b]thiazole core is synthesized via cyclization reactions involving thioamide precursors and α-halo reagents. For example, thioamides react with α-halo ketones or aldehydes in the presence of a base (e.g., K₂CO₃) to form the fused heterocyclic structure. This step establishes the bicyclic framework critical for the compound’s biological activity.

Functional Group Transformations

  • Nitro Group Reduction : A nitro-substituted imidazo-thiazole intermediate (e.g., 6-(2-nitrophenyl)imidazo[2,1-b]thiazole) undergoes reduction using SnCl₂ in ethanol/NaOAc to yield the corresponding amine. This step enables subsequent coupling reactions .

  • Coupling with Piperazine or Benzamide : The amine-functionalized imidazo-thiazole is coupled with benzoyl chlorides (e.g., 3,5-difluorobenzoic acid) using HATU (a carbodiimide reagent) and collidine as a base. This forms the benzamide linkage .

Installation of the tert-Butyl Group

The tert-butyl group is introduced via Boc-piperazine intermediates. For example, a chloromethyl-imidazo-thiazole derivative reacts with Boc-piperazine in DMF/K₂CO₃ to form a tert-butyl ester, which is later deprotected to yield the final product .

Reagents and Reaction Conditions

Step Reagents Conditions Purpose
CyclizationThioamide, α-halo ketoneK₂CO₃, DMF, NaIImidazo-thiazole ring formation
Nitro Group ReductionSnCl₂, ethanol, NaOAc78°C, 30 minAmine formation for coupling
Coupling (HATU)HATU, collidineDMF, room temperatureBenzamide linkage formation
PurificationSilica gel chromatographyHeptane/ethyl acetate gradientsIsolation of pure product

Characterization Methods

The synthesized compound is characterized using:

  • 1H NMR : To confirm aromatic proton environments and tert-butyl signals (e.g., δ 1.39 for tert-butyl in DMSO-d₆) .

  • 13C NMR : To identify carbonyl carbons (e.g., 166–170 ppm for amide carbonyls).

  • Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z = 414.1 for intermediates) .

  • HPLC : For purity assessment .

類似化合物との比較

Key Structural Features :

  • Imidazo[2,1-b]thiazol ring : A fused bicyclic system contributing to electronic diversity and hydrogen-bonding capabilities.
  • tert-butyl group : Introduces steric bulk and lipophilicity, which may influence target binding and pharmacokinetics.

The compound has been investigated for its role as a FERM domain protein-protein interaction inhibitor, targeting MSN and CD44 proteins implicated in Alzheimer’s disease .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights structural variations, molecular weights (where available), and biological activities of compounds sharing core similarities with the target molecule:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity Source
4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tert-butyl, imidazo[2,1-b]thiazol ~435.5 (estimated) FERM domain inhibition (Alzheimer’s)
4-amino-N-(4-(6-(4-aminobenzamido)benzo[d]thiazol-2-yl)phenyl)benzamide Amino groups, benzo[d]thiazol 573.5 (bis-TFA salt) Not explicitly stated
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Chloro, fluoro, imidazole 329.8 Anticancer (cervical)
3,6-dichloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-2-carboxamide Dichloro, pyridine 405.3 Not specified
N-{3-[3-(piperidine-1-carbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-4-(trifluoromethyl)benzamide Piperidine, trifluoromethyl 498.5 Not specified
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea Morpholine, urea, oxazole Not provided Antineoplastic

Key Observations

Imidazole derivatives () exhibit notable anticancer activity but lack the fused thiazole ring, reducing structural complexity.

Substituent Effects: tert-butyl in the target compound enhances lipophilicity compared to trifluoromethyl () or halogenated groups (), which may improve blood-brain barrier penetration for neurological targets.

Biological Activity: The target compound’s FERM domain inhibition is unique among the listed analogs, which primarily focus on anticancer or antimicrobial activities.

Physicochemical and Spectral Comparisons

  • IR Spectroscopy :

    • The target compound lacks C=O stretching bands (~1663–1682 cm⁻¹) seen in hydrazinecarbothioamide precursors, confirming cyclization into the heterocyclic core .
    • Absence of νS-H (~2500–2600 cm⁻¹) in tautomeric forms distinguishes thione configurations in triazoles .
  • Solubility: The tert-butyl group may reduce aqueous solubility compared to amino-substituted analogs () but improve lipid membrane penetration.

Q & A

Q. What are the common synthetic routes for synthesizing 4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide?

The synthesis typically involves three key steps:

  • Formation of the imidazo[2,1-b]thiazole core : Cyclization reactions using thiourea derivatives and α-haloketones under acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) .
  • Introduction of the tert-butyl group : Alkylation with tert-butyl chloride in the presence of a base like K₂CO₃ to enhance lipophilicity and metabolic stability .
  • Coupling with the benzamide moiety : Amide bond formation via activation of the carboxylic acid (e.g., using acyl chlorides) and reaction with the aniline derivative under anhydrous conditions . Purification often employs column chromatography and recrystallization, with yields optimized by controlling reaction temperature (e.g., 0–80°C) and stoichiometry .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular symmetry. For example, the tert-butyl group shows a singlet at ~1.3 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical m/z) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is typical for research-grade compounds) and monitor degradation under stress conditions (e.g., heat, light) .

Q. What functional groups in this compound influence its reactivity and solubility?

  • Imidazo[2,1-b]thiazole : The electron-deficient heterocycle participates in π-π stacking and hydrogen bonding, affecting binding to biological targets .
  • tert-Butyl group : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Solubility can be modulated using co-solvents (e.g., DMSO) .
  • Benzamide : The amide linkage offers sites for derivatization (e.g., hydrolysis to carboxylic acid) and stabilizes the molecule via intramolecular hydrogen bonds .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to address low yields in the final synthesis step?

  • Catalyst screening : Use coupling agents like HATU or EDCI with DMAP to enhance amide bond formation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility, while microwave-assisted synthesis reduces reaction time .
  • Real-time monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What mechanistic approaches are used to study this compound’s anticancer activity?

  • Enzyme inhibition assays : Evaluate kinase or protease inhibition (e.g., IC₅₀ determination) using fluorescence-based assays. For example, imidazo[2,1-b]thiazoles are known to inhibit PI3K/AKT/mTOR pathways .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to target proteins, guiding structure-activity relationship (SAR) studies .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death in cancer cell lines (e.g., MCF-7, HeLa) .

Q. How can solubility challenges in biological assays be mitigated without compromising bioactivity?

  • Prodrug design : Introduce phosphate or ester groups to increase hydrophilicity, which are cleaved enzymatically in vivo .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance delivery and reduce off-target effects .
  • Co-solvent systems : Use cyclodextrins or PEG-based solutions to improve solubility while maintaining compound stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。